molecular formula C7H7FN2O2 B123974 4-Fluoro-2-methyl-6-nitroaniline CAS No. 147285-87-8

4-Fluoro-2-methyl-6-nitroaniline

Cat. No. B123974
M. Wt: 170.14 g/mol
InChI Key: RQJZBCXRJPJGGV-UHFFFAOYSA-N
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Description

The compound 4-Fluoro-2-methyl-6-nitroaniline is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the context in which 4-Fluoro-2-methyl-6-nitroaniline might be studied. For instance, the first paper discusses the crystal structures and magnetic properties of salts derived from 4-fluoroanilinium, which could be relevant when considering the crystalline nature of similar compounds .

Synthesis Analysis

The synthesis of related fluoro-nitro compounds is detailed in the second paper, which describes a multi-step synthesis process for 3-Fluoro-4-nitrophenol (FNP). This process involves diazotization, hydrolysis, nitration, and separation of isomers, starting from m-fluoroaniline. Although the synthesis of 4-Fluoro-2-methyl-6-nitroaniline is not explicitly described, the methods used for FNP synthesis could potentially be adapted for the synthesis of 4-Fluoro-2-methyl-6-nitroaniline, considering the structural similarities between the compounds .

Molecular Structure Analysis

While the molecular structure of 4-Fluoro-2-methyl-6-nitroaniline is not analyzed in the provided papers, the first paper does examine the crystal structures of related compounds, which include 4-fluoroanilinium cations. These structures are found to form one-dimensional arrangements in their crystalline state, which could suggest that 4-Fluoro-2-methyl-6-nitroaniline might also exhibit interesting structural characteristics when forming crystals .

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-Fluoro-2-methyl-6-nitroaniline. However, the synthesis of FNP described in the second paper involves reactions such as diazotization and nitration, which are common in the chemistry of aromatic nitro compounds. These reactions could be relevant when considering the chemical behavior of 4-Fluoro-2-methyl-6-nitroaniline in various conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluoro-2-methyl-6-nitroaniline are not directly addressed in the provided papers. Nonetheless, the synthesis paper for FNP mentions the use of steam distillation and solvent extraction, which are indicative of the compound's solubility and volatility characteristics. By extension, these properties might be comparable for 4-Fluoro-2-methyl-6-nitroaniline, given the structural similarities . The first paper's discussion of magnetic properties in related compounds could also imply that 4-Fluoro-2-methyl-6-nitroaniline may have interesting magnetic or electronic properties worth investigating .

Scientific Research Applications

Dye Intermediates and Pharmaceuticals

  • 4-Fluoro-2-methyl-6-nitroaniline is noted for its significance in the U.S.A. as a novel dye intermediate. Its potential applications in pharmaceuticals and insecticides are also recognized (Bil, 2007).

Complexation with Metals

  • Research has demonstrated the ability of 4-Fluoro-2-methyl-6-nitroaniline to form complexes with metals such as copper(II), nickel(II), and cobalt(II). These complexes have been analyzed for their infrared and electronic spectra, and magnetic moments (Devoto et al., 1982).

Heterocyclic Chemistry

  • The compound is used in heterocyclic chemistry, particularly in the synthesis of benzimidazolyl-thione and thiazolobenzimidazol-ones. This synthesis involves several steps including acetylation, nitration, reduction, and cyclization (Pujari et al., 1990).

Quenching of Fluorescence

  • 4-Fluoro-2-methyl-6-nitroaniline has been studied for its role in quenching the fluorescence of pyrene, a polycyclic aromatic hydrocarbon. The efficiency of quenching and the formation of ground-state complexes with pyrene have been investigated (Agudelo‐Morales et al., 2012).

Functionalization of Silica Particles

  • It has been utilized in the functionalization of silica particles. Specifically, its nucleophilic aromatic substitution reactions have been employed to attach amino and chromophoric groups to silica surfaces (Roth et al., 2006).

Antibacterial Agents

  • Derivatives of 4-Fluoro-2-methyl-6-nitroaniline have been synthesized and evaluated for their antibacterial properties. These derivatives include 1,4-dihydro-4-oxopyridinecarboxylic acids and related compounds (Matsumoto et al., 1984).

Molecularly Imprinted Fluorescent Sensor

  • It has been used as a template molecule for the synthesis of a molecularly imprinted fluorescent sensor for detecting nitroaniline in water. This sensor exhibits high sensitivity and selectivity (Xie et al., 2020).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H319, H335, indicating potential harm if swallowed, skin and eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

While specific future directions for 4-Fluoro-2-methyl-6-nitroaniline are not mentioned in the literature, similar compounds are often used in the synthesis of pharmaceuticals and other organic compounds . Therefore, it’s plausible that future research could explore its potential uses in these areas.

properties

IUPAC Name

4-fluoro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJZBCXRJPJGGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438842
Record name 4-Fluoro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-methyl-6-nitroaniline

CAS RN

147285-87-8
Record name 4-Fluoro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-2-methyl-6-nitroaniline
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Synthesis routes and methods I

Procedure details

A stirred solution of 22.4 grams (0.106 mole) of 5-fluoro-2-methylcarbonylamino-3-methylnitrobenzene, 100 mL of concentrated hydrochloric acid, and 100 mL of ethanol was heated at reflux for about 17 hours. The reaction mixture was cooled and poured into 500 grams of ice. The mixture was made basic with aqueous 50% sodium hydroxide. The resultant solid was collected by filtration and was thoroughly washed with water. The solid was dried at about 60° C. under vacuum, yielding 17.0 grams of 4-fluoro-2-nitro-6-methylaniline, mp 111°-113° C. The NMR spectrum was consistent with the proposed structure. The reaction was repeated to obtain more product.
Quantity
22.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of N-(4-fluoro-2-methyl-6-nitrophenyl)acetamide (20 g, crude), concentrated hydrochloric acid (100 mL), and H2O (100 mL) was refluxed overnight. The reaction mixture was subsequently extracted with DCM. The organic phase was washed with aqueous NaHCO3 until the pH of the aqueous layer was >7. The organic phase was washed with water and dried over Na2SO4. The solvent was evaporated to give the title compound as a solid (5.5 g, 34%). 1H NMR (400 MHz, CDCl3) δ ppm 7.68 (1H, dd, J1=2.8 Hz, J2=9.2 Hz), 7.05 (1H, dd, J1=2.8 Hz, J2=8.0 Hz), 5.99 (2H, s), 2.19 (3H, s).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
34%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Tian, S Grivas, K Olsson - Journal of the Chemical Society, Perkin …, 1993 - pubs.rsc.org
Fuming nitric and concentrated sulfuric acids converted the title benzoselenadiazoles 1 and 8 into their 4- and/or 7-nitro derivatives. Unlike the m-fluoronitro substituted products 6 and 9…
Number of citations: 20 pubs.rsc.org

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